3-Oxetanecarboxylic acid, 3-amino-, phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxetanecarboxylic acid, 3-amino-, phenylmethyl ester is a chemical compound with the molecular formula C11H13NO3 It is a derivative of oxetane, a four-membered cyclic ether, and features an amino group and a phenylmethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxetanecarboxylic acid, 3-amino-, phenylmethyl ester typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a precursor containing both an amino group and a carboxylic acid group. This can be achieved through various cyclization strategies, including:
Intramolecular Etherification: This involves the formation of a C-O bond within the molecule, leading to the formation of the oxetane ring.
Epoxide Ring Opening/Ring Closing: This method involves the opening of an epoxide ring followed by the closing of the oxetane ring.
Electrophilic Halocyclization: This involves the use of halogenating agents to induce cyclization and form the oxetane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Oxetanecarboxylic acid, 3-amino-, phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxetane derivatives with ketone or aldehyde groups, while reduction can produce alcohols. Substitution reactions can lead to a variety of amino-substituted oxetane derivatives .
Scientific Research Applications
3-Oxetanecarboxylic acid, 3-amino-, phenylmethyl ester has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals. It can be used to design molecules with improved pharmacokinetic properties and target specificity.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique mechanical and thermal properties.
Biological Research: It can serve as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Mechanism of Action
The mechanism of action of 3-Oxetanecarboxylic acid, 3-amino-, phenylmethyl ester depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxetane ring can influence the compound’s physicochemical properties, such as lipophilicity and metabolic stability, thereby affecting its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Oxetanecarboxylic acid, 3-[methyl(phenylmethyl)amino]-, methyl ester: This compound is similar in structure but features a methyl ester group instead of a phenylmethyl ester group.
Oxetanocin A: A naturally occurring oxetane derivative with antiviral properties.
Uniqueness
3-Oxetanecarboxylic acid, 3-amino-, phenylmethyl ester is unique due to its combination of an oxetane ring, an amino group, and a phenylmethyl ester group. This combination imparts distinct physicochemical properties and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
benzyl 3-aminooxetane-3-carboxylate |
InChI |
InChI=1S/C11H13NO3/c12-11(7-14-8-11)10(13)15-6-9-4-2-1-3-5-9/h1-5H,6-8,12H2 |
InChI Key |
MTFCTQDMQSJHGU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.